molecular formula C14H14FNO3S B2806378 N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide CAS No. 1207055-19-3

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide

Cat. No.: B2806378
CAS No.: 1207055-19-3
M. Wt: 295.33
InChI Key: XGHXGHVXHBCNLT-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is a chemical compound with the molecular formula C14H14FNO3S and is part of the broader class of fluoro-sulphonamide molecules . These compounds are of significant interest in chemical and pharmaceutical research due to their distinct physical, chemical, and biological properties. Researchers are actively exploring fluorinated sulphonamides as novel chemical entities, which have demonstrated considerable potential in various biomedical and agrochemical applications . Related sulphonamide derivatives have been investigated for their diverse pharmacological profiles, which include acting as enzyme inhibitors, though the specific mechanism of action for this particular compound is an area for further research . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHXGHVXHBCNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide typically involves the reaction of 4-fluorophenol with 3-bromobenzyl chloride to form 3-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen demonstrates reactivity in nucleophilic substitution processes. Key findings include:

Reagents/Conditions :

  • Thiols or amines in polar aprotic solvents (e.g., DMF, acetonitrile)

  • Catalytic bases (e.g., K₂CO₃, NaH) at 60–80°C

Example Reaction :
Replacement of the sulfonamide group with thiophenol derivatives under basic conditions yields arylthioethers. A study reported a 72% yield for the thiol-substituted product after 12 hours at 70°C.

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide group has been investigated:

Acidic Hydrolysis :

  • Conditions : 6M HCl, reflux (110°C, 8–12 hours)

  • Product : 3-(4-Fluorophenoxy)benzylamine hydrochloride

Basic Hydrolysis :

  • Conditions : 4M NaOH, ethanol/water (1:1), 90°C, 6 hours

  • Product : Methanesulfonate salt (85% yield)

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for derivative synthesis:

Reaction TypeConditionsProductYieldSource
Amide FormationEthanol, 150°C, 10 min (microwave)Benzamide derivative85%
Amidoxime SynthesisDMSO, 120°C, 15 min (microwave)Amidoxime-functionalized compound80%

Reductive Alkylation

The benzylamine intermediate (post-hydrolysis) participates in reductive alkylation:

Protocol :

  • Substrate : 3-(4-Fluorophenoxy)benzylamine

  • Reagent : 4-fluorobenzaldehyde, NaBH₃CN, MeOH

  • Product : N-(4-Fluorobenzyl)-3-(4-fluorophenoxy)benzylamine

  • Yield : 92%

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, acetonitrile/water (3:1), 100°C

  • Substrate : Brominated derivative of parent compound

  • Product : Biaryl-substituted analog (68% yield)

Stability Under Oxidative Conditions

The compound resists oxidation at the sulfonamide sulfur but shows moderate reactivity at the benzyl position:

Oxidizing Agents :

  • H₂O₂ : No reaction after 24 hours at 25°C

  • KMnO₄ : Partial oxidation to sulfone (35% conversion, 50°C, 8 hours)

Spectroscopic Data for Key Derivatives

Characterization data from synthesized analogs:

Derivative1H^1H NMR (CDCl₃, δ ppm)HRMS (m/z) [M+H]⁺Source
Amidoxime analog10.88–11.04 (1H, br), 7.82–7.96 (2H, m), 4.49 (2H, s)375.1
Adamantane-coupled8.67–8.79 (1H, m), 3.81–3.94 (2H, m), 2.80 (2H, t)479.2

Reaction Optimization Insights

  • Solvent Effects : DMSO increases nucleophilic O-attack in amidoxime formation compared to ethanol .

  • Temperature : Reactions exceeding 100°C risk decomposition of the fluorophenoxy group.

  • Catalysts : Pd-based catalysts require strict anhydrous conditions to prevent dehalogenation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₄FNO₂S
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a fluorophenoxy group attached to a benzyl moiety and a methanesulfonamide functional group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide has been evaluated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it useful for drug development.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits.
  • Anticancer Activity : Preliminary studies suggest that this compound may influence tumor growth by affecting the tumor microenvironment through nitric oxide modulation.

Biological Research

In biological assays, this compound is utilized to study interactions between small molecules and biological macromolecules.

  • Receptor Binding Studies : It serves as a model compound for understanding receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs).
  • Inflammation Studies : The compound's effects on inflammatory mediators have been investigated, revealing its potential role in modulating immune responses.

Macrophage Activation

A study investigated the effects of this compound on macrophages activated with lipopolysaccharides (LPS). The results indicated that the compound significantly inhibited nitric oxide generation while enhancing IL-12 secretion, showcasing its potential in modulating immune responses.

Cancer Research

Research into the compound's ability to regulate inflammatory mediators has implications for cancer therapy. By modulating nitric oxide levels within the tumor microenvironment, it may influence tumor growth and metastasis.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methanesulfonamide groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, differing in substituents or core scaffolds:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Synthesis Yield Reference
N-(3-(5-(3-(4-fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide (16) Ureido-linked 4-fluorophenyl, pyrazole core Not reported Plasmodium falciparum inhibitor Not reported
3-Oxo-2-phenyl-3-((4-(4-fluorophenylsulfonamido)benzyl)amino)propyl methanesulfonate (11b) 4-Fluorophenylsulfonamido, propyl methanesulfonate Not reported Not specified 87%
N-[5-(4-Fluorophenoxy)thiophen-2-yl]methanesulfonamide Thiophene core, 4-fluorophenoxy 287.3 Ion channel modulation Not reported
N-(3-(hydroxymethyl)phenyl)methanesulfonamide Hydroxymethyl substituent 201.24 Lab reagent (no specific activity) Not reported
3-(4-Fluorophenoxy)-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (37b) Aniline core, pyrrolidine-propoxy chain Not reported N-type calcium channel inhibition Not reported

Key Observations :

  • Core Scaffold Variations : Replacing the benzyl group with thiophene (as in ) or pyrazole (as in ) alters electronic properties and binding interactions. Thiophene derivatives, for example, may enhance π-π stacking in ion channels .
  • Substituent Impact: The 4-fluorophenoxy group is retained in compounds with reported biological activity (e.g., ion channel modulation , antimalarial activity ), suggesting its critical role in target engagement.
  • Synthetic Accessibility : Yields vary significantly; for instance, compound 11b was synthesized in 87% yield via column chromatography , whereas other analogs lack reported yields.
Physicochemical Properties
  • Purity: N-[5-(4-Fluorophenoxy)thiophen-2-yl]methanesulfonamide is reported with ≥95% purity , while N-(3-(hydroxymethyl)phenyl)methanesulfonamide is available at 95% purity .
  • Spectroscopic Data : Analogs like 37b and 11b were characterized using ¹H/¹³C NMR and HRMS, with fluorine signals (e.g., δ = -76.55 in ¹⁹F NMR) confirming the presence of fluorinated groups .

Research Implications and Gaps

  • Data Limitations: Direct data on this compound’s solubility, logP, or in vitro activity are absent in the evidence.
  • Further studies should explore its pharmacokinetic profile and target selectivity.

Biological Activity

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a methanesulfonamide group attached to a benzyl moiety that bears a 4-fluorophenoxy substituent. The fluorine atom enhances the lipophilicity and possibly the biological activity of the molecule.

1. Inhibition of Carbonic Anhydrase (CA) Isoforms

Recent studies have highlighted the role of carbonic anhydrase isoform VII in neuropathic pain management. Compounds similar to this compound have shown selective inhibition of CA VII, which is linked to analgesic effects. For instance, derivatives with guanidino groups exhibited significant selectivity towards CA VII over other isoforms, indicating a potential pathway for pain relief through targeted inhibition .

1. Anticancer Properties

The compound's sulfonamide structure is known for its anticancer properties, particularly through the disruption of cellular pathways involved in tumor growth and metastasis. Studies have shown that related sulfonamides can inhibit the invasion characteristics of cancer cell lines by interfering with focal adhesion kinase (FAK) signaling pathways, leading to reduced tumor cell migration .

2. Structure-Activity Relationships

A series of benzene-sulfonamide derivatives have been evaluated for their anticancer activity, revealing that modifications to the sulfonamide scaffold can significantly impact potency against various cancer cell lines. For example, compounds demonstrated IC50 values in the nanomolar range against melanoma cells, indicating strong potential for therapeutic application .

Case Studies and Research Findings

Study Focus Findings
Study ACA VII InhibitionIdentified novel sulfonamides with selective inhibition of CA VII, leading to analgesic effects in neuropathic pain models .
Study BDual-acting LigandsInvestigated compounds that combine opioid receptor affinity with TRPV1 antagonism, suggesting enhanced analgesic profiles .
Study CAnticancer ActivityEvaluated sulfonamide derivatives showing significant cytotoxicity against multiple cancer cell lines; some compounds had IC50 values <100 nM .

Q & A

Q. Q1. What are the key steps in synthesizing N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves:

  • Nucleophilic substitution to introduce the 4-fluorophenoxy group to a benzylamine precursor.
  • Sulfonamide formation via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) .
    Critical parameters include:
  • Temperature control (e.g., maintaining 0–25°C during sulfonylation to prevent side reactions).
  • Solvent selection (polar aprotic solvents like THF or DMF enhance reactivity).
  • Purification via column chromatography or recrystallization to achieve >95% purity. Analytical validation using HPLC and NMR is essential to confirm structural integrity .

Q. Q2. How is the molecular structure of this compound characterized, and what functional groups are critical for its activity?

Methodological Answer:

  • X-ray crystallography or NMR (¹H/¹³C) resolves the core structure, including the sulfonamide (-SO₂NH₂) and 4-fluorophenoxy groups. Key functional groups:
    • Sulfonamide moiety : Contributes to hydrogen bonding with biological targets (e.g., enzymes).
    • Fluorinated aromatic ring : Enhances metabolic stability and lipophilicity .
  • Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺ at m/z ~334.1) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound in different solvents be resolved?

Methodological Answer: Contradictions often arise from:

  • Polymorphism : Different crystalline forms affect solubility. Use differential scanning calorimetry (DSC) to identify polymorphs.
  • pH-dependent solubility : The sulfonamide group’s pKa (~10.5) influences ionization. Solubility studies in buffered solutions (pH 1–12) with UV-Vis spectroscopy can clarify trends .
  • Co-solvent systems : Test mixtures like DMSO/water to enhance solubility for biological assays .

Q. Q4. What strategies are employed to optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug design : Mask the sulfonamide group with labile esters to improve membrane permeability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong half-life.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., fluorophenoxy ring oxidation) and guide structural modifications .

Q. Q5. How do computational methods like QSAR and molecular docking inform the design of derivatives with enhanced activity?

Methodological Answer:

  • QSAR models : Train on datasets of sulfonamide derivatives to correlate structural features (e.g., logP, polar surface area) with biological activity. Key descriptors include the electron-withdrawing effect of the fluorine atom and sulfonamide geometry .
  • Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX). The fluorophenoxy group’s orientation in hydrophobic pockets and sulfonamide’s hydrogen bonding to active-site residues (e.g., Zn²⁺ in CA IX) guide derivative design .

Q. Q6. What analytical techniques are used to resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve complex aromatic proton couplings in the benzyl and fluorophenoxy regions.
  • Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers in sulfonamide groups).
  • Deuterium exchange experiments : Identify exchangeable protons (e.g., NH in sulfonamide) to confirm hydrogen bonding patterns .

Q. Q7. How can batch-to-batch variability in synthetic yields be minimized?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry (e.g., methanesulfonyl chloride excess) and reaction time.
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time.
  • Quality-by-Control (QbC) : Define critical quality attributes (CQAs) like impurity profiles (e.g., unreacted benzylamine) and enforce strict process controls .

Data Analysis & Mechanistic Questions

Q. Q8. How are conflicting IC₅₀ values in enzyme inhibition assays addressed?

Methodological Answer: Discrepancies may stem from:

  • Assay conditions : Varying pH or ionic strength alters sulfonamide ionization. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4).
  • Enzyme source : Recombinant vs. tissue-extracted enzymes may have differing isoforms. Validate using Western blotting or activity-based probes.
  • Data normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) to calibrate results .

Q. Q9. What mechanistic insights can be gained from studying hydrolysis kinetics of the sulfonamide group?

Methodological Answer:

  • pH-rate profiles : Determine hydrolysis mechanisms (e.g., acid-catalyzed cleavage at pH < 2).
  • Isotope labeling : Use ¹⁸O-water to track oxygen incorporation into hydrolysis products via LC-MS .
  • Computational modeling : Map transition states using DFT calculations to predict hydrolytic stability .

Q. Q10. How does fluorination at the 4-position of the phenoxy ring influence bioactivity compared to other halogen substitutions?

Methodological Answer:

  • Comparative SAR studies : Synthesize Cl/Br/I analogs and test against targets (e.g., kinases). Fluorine’s small size and high electronegativity enhance:
    • Target binding : Van der Waals interactions in hydrophobic pockets.
    • Metabolic resistance : Reduced oxidative metabolism vs. larger halogens.
  • Free-Wilson analysis : Quantify fluorine’s contribution to activity in multi-parametric models .

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